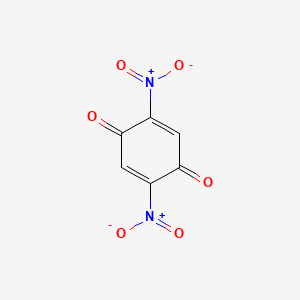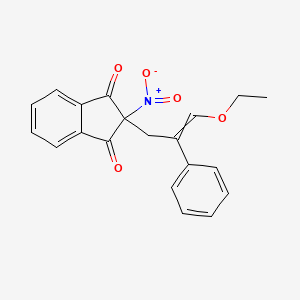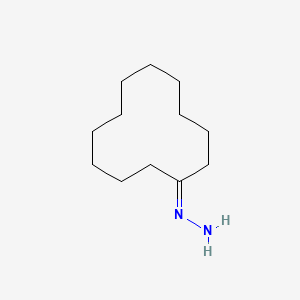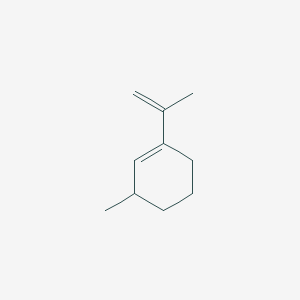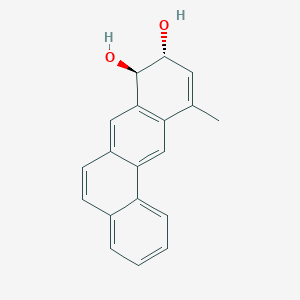
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is of significant interest due to its structural complexity and potential biological activities. It is a stereoisomer with specific configurations at the 8 and 9 positions, which can influence its reactivity and interactions with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene typically involves the catalytic hydrogenation of benz(a)anthracene derivatives. The process often requires specific catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene has several scientific research applications:
Chemistry: Used as a model compound to study PAH reactivity and stereochemistry.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Wirkmechanismus
The biological effects of (8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene are primarily mediated through its interactions with cellular components. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound’s mechanism of action involves the generation of reactive intermediates that can cause oxidative stress and damage to cellular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (8R,9R)-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9-diol Dibenzoate
- (8R,9R)-7-nitro-8,9-dihydrobenzo[a]anthracene-8,9-diol
Uniqueness
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 8 and 9 positions. These features influence its reactivity and interactions with biological systems, distinguishing it from other PAH derivatives.
Eigenschaften
CAS-Nummer |
82735-49-7 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
(8R,9R)-11-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol |
InChI |
InChI=1S/C19H16O2/c1-11-8-18(20)19(21)17-9-13-7-6-12-4-2-3-5-14(12)16(13)10-15(11)17/h2-10,18-21H,1H3/t18-,19-/m1/s1 |
InChI-Schlüssel |
CPYYFIDRYZIXSK-RTBURBONSA-N |
Isomerische SMILES |
CC1=C[C@H]([C@@H](C2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
Kanonische SMILES |
CC1=CC(C(C2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
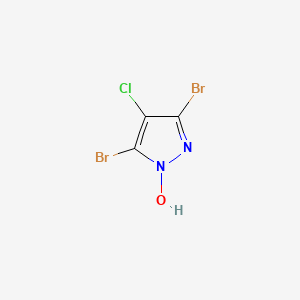
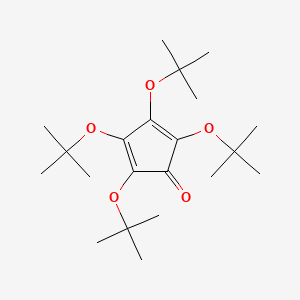
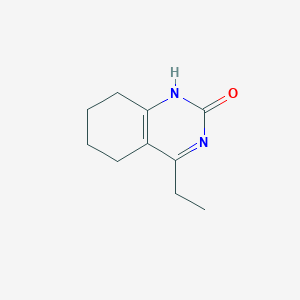

![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)

